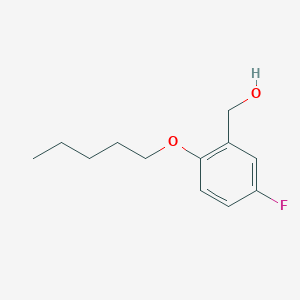

(5-Fluoro-2-(pentyloxy)phenyl)methanol

Description

(5-Fluoro-2-(pentyloxy)phenyl)methanol is a benzyl alcohol derivative featuring a fluorine atom at the 5-position and a pentyloxy group (-O-C₅H₁₁) at the 2-position of the phenyl ring. This structure combines lipophilic (pentyloxy) and electron-withdrawing (fluoro) substituents, influencing its physicochemical and biological properties.

Properties

IUPAC Name |

(5-fluoro-2-pentoxyphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FO2/c1-2-3-4-7-15-12-6-5-11(13)8-10(12)9-14/h5-6,8,14H,2-4,7,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUUPWBLJMUDRRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=C(C=C(C=C1)F)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Fluoro-2-(pentyloxy)phenyl)methanol typically involves the following steps:

Nucleophilic Substitution:

Reduction: The resulting intermediate can then be reduced to form the desired benzyl alcohol.

Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (5-Fluoro-2-(pentyloxy)phenyl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

Reduction: It can be reduced to form various derivatives, depending on the reducing agents used.

Substitution: The compound can participate in substitution reactions where the fluorine or pentoxy group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products:

Oxidation: Formation of 5-Fluoro-2-n-pentoxybenzaldehyde or 5-Fluoro-2-n-pentoxybenzoic acid.

Reduction: Formation of various reduced derivatives depending on the specific reaction conditions.

Scientific Research Applications

Chemistry: (5-Fluoro-2-(pentyloxy)phenyl)methanol is used as an intermediate in the synthesis of more complex organic molecules

Biology: In biological research, this compound can be used to study the effects of fluorinated benzyl alcohols on biological systems. It may serve as a probe to investigate enzyme interactions and metabolic pathways.

Medicine: The compound’s potential medicinal applications include its use as a building block for the synthesis of pharmaceuticals. Fluorinated compounds are known for their enhanced metabolic stability and bioavailability, making them valuable in drug development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (5-Fluoro-2-(pentyloxy)phenyl)methanol involves its interaction with specific molecular targets. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Substituent Effects

Key analogs and their substituents include:

- (5-(Benzyloxy)-2-fluorophenyl)methanol: Benzyloxy group (-O-CH₂-C₆H₅) increases aromaticity and steric bulk .

- (5-Fluoro-2-(pyridin-3-yl)phenyl)methanol: Pyridinyl substituent adds basicity and metal-coordination capability .

Key Insights :

- The pentyloxy group in the target compound is expected to enhance lipophilicity (logP ~3–4 estimated) compared to shorter-chain (e.g., propargyloxy) or aromatic (e.g., benzyloxy) substituents.

- Electron-withdrawing fluorine at the 5-position likely reduces electron density at the para position, affecting reactivity and spectroscopic shifts.

Physicochemical Properties

| Compound Name | Substituent | Melting Point (°C) | logP (Predicted) | Solubility (Water) |

|---|---|---|---|---|

| (5-Fluoro-2-(pentyloxy)phenyl)methanol | -O-C₅H₁₁ | ~30–40* | ~3.5 | Low (hydrophobic) |

| 5-Fluoro-2-(trifluoromethyl)benzyl alcohol | -CF₃ | 48–52 | 2.8 | Moderate (polar group) |

| (5-Fluoro-2-(pyridin-3-yl)phenyl)methanol | Pyridin-3-yl | N/A | ~1.8 | Moderate (basic nitrogen) |

| (5-(Benzyloxy)-2-fluorophenyl)methanol | -O-CH₂-C₆H₅ | N/A | ~3.0 | Low |

Key Insights :

Spectroscopic Data

Key Insights :

- The pentyloxy group’s electron-donating effect via oxygen may upfield-shift adjacent aromatic carbons compared to electron-withdrawing groups (e.g., CF₃).

Key Insights :

- Longer alkyl chains (pentyl) may require prolonged reaction times or elevated temperatures compared to smaller substituents.

Biological Activity

(5-Fluoro-2-(pentyloxy)phenyl)methanol is a compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its synthesis, biological effects, and mechanisms of action, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves the introduction of a pentyloxy group onto a fluorinated phenol structure. The synthetic pathway may include the use of various reagents and conditions tailored to achieve high yields and purity. Specific methodologies for synthesizing similar compounds have been documented, providing a foundation for the development of this compound.

Biological Activity

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have evaluated its efficacy against various cancer cell lines, including L1210 mouse leukemia cells. These studies demonstrated potent inhibition of cell proliferation, with IC(50) values in the nanomolar range, suggesting a strong potential for therapeutic applications in oncology .

Mechanism of Action

The mechanism underlying the anticancer activity appears to involve interference with nucleotide metabolism. It has been suggested that the compound may act as a prodrug, undergoing conversion to active metabolites within the cell. For instance, the addition of thymidine was shown to reverse growth inhibition, indicating that the compound's action may be linked to nucleotide synthesis pathways .

Case Studies

Several case studies have explored the biological effects of similar compounds with fluorinated and alkoxy substituents. These studies often highlight:

- Cell Viability Assays : Standard assays such as MTT or XTT have been employed to assess cell viability post-treatment with this compound.

- Apoptosis Induction : Flow cytometry has been utilized to analyze apoptosis markers, revealing that treatment with this compound can lead to increased rates of apoptosis in cancer cells.

- In Vivo Studies : Animal models have been used to investigate the therapeutic potential and safety profile of this compound, providing insights into dosage and efficacy.

Comparative Analysis

A comparison between this compound and other similar fluorinated compounds can highlight its unique properties and advantages:

| Compound Name | IC(50) (nM) | Mechanism of Action | Notable Effects |

|---|---|---|---|

| This compound | <100 | Prodrug activation leading to nucleotide interference | Strong anticancer activity |

| 5-Fluorouracil | 10 | Directly inhibits thymidylate synthase | Broad-spectrum anticancer effects |

| 5-Fluoro-2-methylphenol | 150 | Similar prodrug mechanism | Moderate anticancer activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.